molecular formula C20H20N6O3 B2563994 N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396800-34-2

N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2563994
CAS No.: 1396800-34-2
M. Wt: 392.419
InChI Key: ZPUCOLMBZNVHPN-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide” is a compound that is mentioned in a patent as a nuclear factor erythroid 2-related factor 2 (Nrf2) degrader . Nrf2 degraders are useful for the treatment of cancer and other diseases .

Scientific Research Applications

Synthesis and Characterization

N-cyclopropyl-2-(4-(2-(3-methoxyphenyl)acetamido)phenyl)-2H-tetrazole-5-carboxamide is a compound that can be synthesized through various chemical reactions involving specific reagents and conditions. For instance, compounds with structural similarities have been synthesized by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate in ethanol, leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives. These compounds were characterized using techniques like elemental analysis, IR, MS, 1H-NMR, and 13C-NMR spectroscopy, establishing their structures based on spectral data (Hassan, Hafez, & Osman, 2014).

Antimicrobial and Antioxidant Studies

Compounds with structural features akin to this compound have demonstrated significant antimicrobial and antioxidant activities. Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates, synthesized through simple procedures, exhibited excellent antibacterial and antifungal properties. Additionally, some of these compounds manifested profound antioxidant potential, as evidenced by in vitro screening (Raghavendra et al., 2016).

Antiallergic Potential

Novel compounds with structural similarities have shown potential as antiallergy agents. Specifically, a series of novel indolecarboxamidotetrazoles exhibited the ability to inhibit the release of histamine from anti-IgE-stimulated basophilic leukocytes obtained from allergic donors. Compounds with specific substituents on the indole core structure, such as 3-alkoxy, 5-methoxy, and 1-phenyl, displayed optimal inhibition, suggesting their utility in antiallergy therapies (Unangst et al., 1989).

Cytotoxic Activity

Similar compounds have been investigated for their cytotoxic activity against various cancer cell lines. The synthesis of pyrazolo[1,5-a]pyrimidines and related Schiff bases, derived from 5-amino-3-(4-methoxyphenylamino)-N-aryl-1H-pyrazole-4-carboxamides, led to compounds that were screened for their cytotoxicity. The results indicated that these compounds could have potential applications in cancer therapy due to their inhibitory effects on tumor cell proliferation (Hassan, Hafez, Osman, & Ali, 2015).

Properties

IUPAC Name

N-cyclopropyl-2-[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-29-17-4-2-3-13(11-17)12-18(27)21-14-7-9-16(10-8-14)26-24-19(23-25-26)20(28)22-15-5-6-15/h2-4,7-11,15H,5-6,12H2,1H3,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUCOLMBZNVHPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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